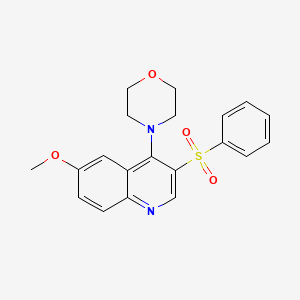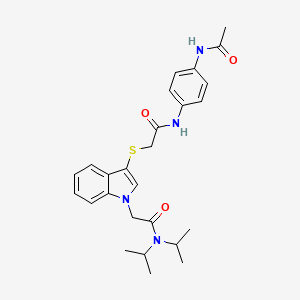
2-(3-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamidophenyl group, an indole group, and a diisopropylacetamide group . These groups are connected through a thioether and an amide linkage. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The acetamidophenyl group would likely contribute to the overall polarity of the molecule, while the indole and diisopropylacetamide groups could potentially participate in pi stacking interactions or hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acetamidophenyl, indole, and diisopropylacetamide groups. For example, the acetamidophenyl group could potentially undergo reactions at the amide linkage, while the indole group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the acetamidophenyl group could increase the overall polarity of the molecule, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using palladium catalysts. The compound you’ve mentioned serves as an organoboron reagent in SM coupling reactions . Its broad application arises from the following factors:
Drug Design and Delivery
Boron-containing compounds play a crucial role in drug design and delivery. While the compound’s stability in water is limited, its boron moiety could be harnessed for neutron capture therapy—a technique used in cancer treatment. Researchers explore its potential as a boron-carrier for this purpose .
Orientations Futures
The potential applications of this compound would likely depend on its physical, chemical, and biological properties. If it has interesting biological activity, it could potentially be developed into a pharmaceutical drug. Alternatively, if it has interesting chemical properties, it could potentially be used in chemical synthesis or materials science .
Propriétés
IUPAC Name |
2-[3-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-17(2)30(18(3)4)26(33)15-29-14-24(22-8-6-7-9-23(22)29)34-16-25(32)28-21-12-10-20(11-13-21)27-19(5)31/h6-14,17-18H,15-16H2,1-5H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEDRQHMXHOSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2427805.png)

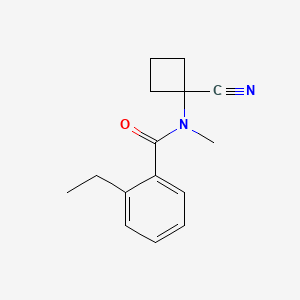
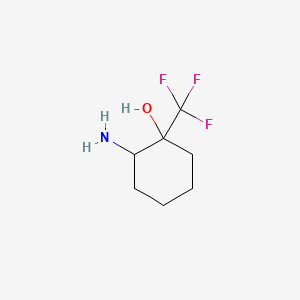
![(Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B2427811.png)

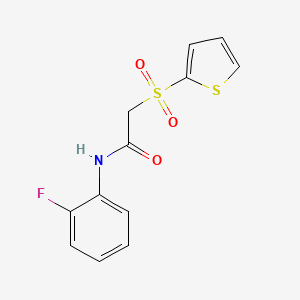
![3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427819.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427823.png)
![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)

